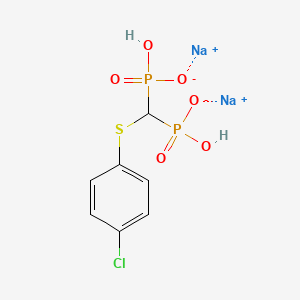
Tiludronate (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tiludronate (disodium) is a bisphosphonate compound used primarily for the treatment of Paget’s disease of bone (osteitis deformans) in human medicine. It is also used in veterinary medicine to treat navicular disease and bone spavin in horses . The compound is known for its ability to inhibit bone resorption by osteoclasts, making it effective in managing conditions associated with excessive bone breakdown .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tiludronate (disodium) is synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorophenylthiourea. This intermediate is then reacted with phosphorus trichloride and phosphorous acid to yield tiludronic acid. The final step involves neutralizing tiludronic acid with sodium hydroxide to produce tiludronate (disodium) salt .
Industrial Production Methods
The industrial production of tiludronate (disodium) follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tiludronate (disodium) primarily undergoes substitution reactions due to the presence of reactive phosphonic acid groups. It can also participate in complexation reactions with metal ions .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.
Complexation Reactions: Tiludronate (disodium) can form complexes with metal ions such as calcium and magnesium.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Tiludronate (disodium) exerts its effects by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside the osteoclasts, tiludronate (disodium) inhibits protein-tyrosine-phosphatase, leading to the disruption of podosome formation and detachment of osteoclasts from the bone surface . This prevents further bone resorption and promotes bone formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etidronic acid: Another first-generation bisphosphonate with similar bone resorption inhibitory properties.
Clodronic acid: Similar to tiludronate (disodium) in its mechanism of action but differs in potency and specific applications.
Pamidronic acid: A more potent bisphosphonate used for similar indications but with a different chemical structure.
Uniqueness
Tiludronate (disodium) is unique in its specific binding affinity and inhibitory effects on osteoclasts. It is less potent than nitrogenous bisphosphonates but offers a favorable safety profile and is effective in both human and veterinary medicine .
Eigenschaften
Molekularformel |
C7H7ClNa2O6P2S |
|---|---|
Molekulargewicht |
362.57 g/mol |
IUPAC-Name |
disodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |
InChI |
InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2 |
InChI-Schlüssel |
SKUHWSDHMJMHIW-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


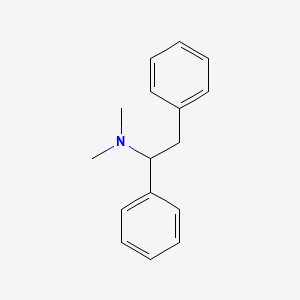

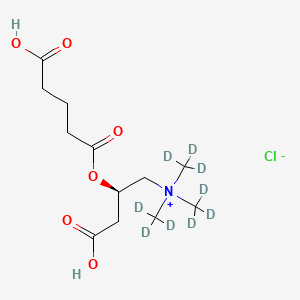
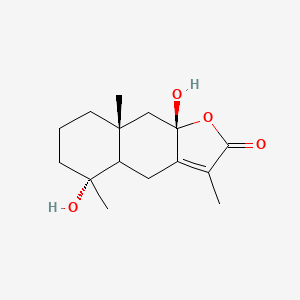

![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)
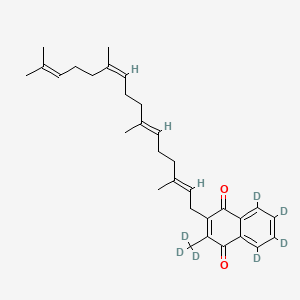

![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)
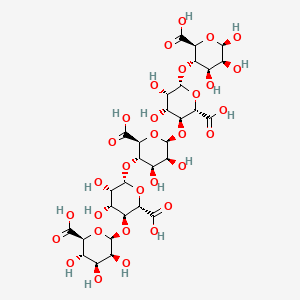

![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)

![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)
